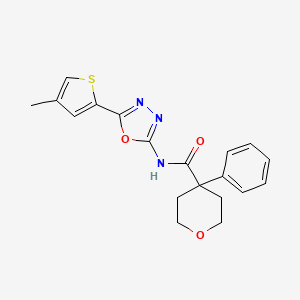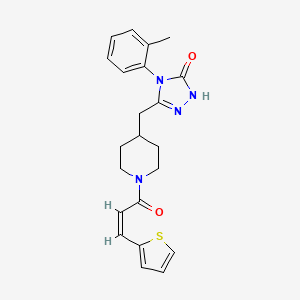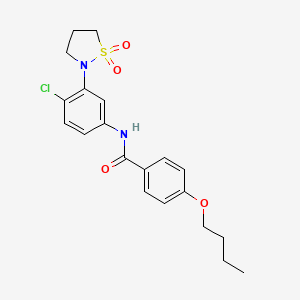
4-(2-Chloroethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Chloroethyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 184.11 . It is used as an intermediate for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “4-(2-Chloroethyl)piperidine hydrochloride” involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for “4-(2-Chloroethyl)piperidine hydrochloride” is 4-(2-chloroethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The derivatives of piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “4-(2-Chloroethyl)piperidine hydrochloride” could be used in the synthesis of various piperidine derivatives.
Drug Design and Construction
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(2-Chloroethyl)piperidine hydrochloride” could be used in this context.
Biological and Pharmacological Activity
Piperidines have been found to exhibit a wide range of biological and pharmacological activities . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Quinoline Selenium Compounds
Piperidine is used as a reagent for the synthesis of quinoline selenium compounds . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.
5. Synthesis of Peripheral Serotonin 5-HT3 Receptor Ligands Piperidine is used as a reactant for the synthesis of peripheral serotonin 5-HT3 receptor ligands . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.
Synthesis of Phthalazinone Derivatives
Piperidine is used as a reactant for the synthesis of phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Chloroethyl)piperidine hydrochloride are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which could potentially alter cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-(2-Chloroethyl)piperidine hydrochloride is currently unknown .
Result of Action
As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Chloroethyl)piperidine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound . .
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYCPNZTXPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2611613.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)